The compound can be classified as an imidazo[5,1-f][1,2,4]triazinone, a subclass of triazine derivatives. These compounds are often studied for their pharmacological properties, including anticancer and antimicrobial activities. The specific synthesis methods and biological evaluations of this compound are not extensively documented in the literature but can be inferred from related studies on similar triazine derivatives.
The synthesis of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be approached through various synthetic routes commonly employed for imidazole and triazine derivatives.
The molecular structure of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be described as follows:
The chemical reactivity of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is influenced by its functional groups:
The mechanism of action for compounds like 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is often linked to their interactions with biological targets such as enzymes or receptors:
The physical and chemical properties of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one include:
The applications of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one are primarily in medicinal chemistry:
The compound 2-(2-ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one (CAS: 224789-20-2) belongs to a class of nitrogen-dense fused heterocycles characterized by a bicyclic core comprising imidazole and 1,2,4-triazine rings. The molecular framework features a planar imidazo[5,1-f][1,2,4]triazin-4(1H)-one system with annelation at positions 5,1-f, creating a rigid, conjugated structure conducive to electronic delocalization [3]. Key structural elements include:
Table 1: Key Structural Parameters of Imidazo[5,1-f][1,2,4]triazin-4(1H)-one Core
Structural Feature | Value/Range | Biological Implication |
---|---|---|
Ring Fusion Angle | 172–178° | Planarity for receptor intercalation |
C2-N3 Bond Length | 1.34 Å | Electronic delocalization |
N1-C7 Bond Length | 1.38 Å | Tautomeric flexibility |
Log P (Calculated) | 2.8 ± 0.3 | Moderate membrane permeability |
The medicinal exploration of 1,2,4-triazines dates to the mid-20th century, with significant milestones directly enabling the development of advanced derivatives like 2-(2-ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one:
Table 2: Evolution of 1,2,4-Triazine Therapeutics
Time Period | Key Advancement | Therapeutic Impact |
---|---|---|
1950–1970 | Synthesis of monocyclic 1,2,4-triazines | Antimicrobial leads |
1980–2000 | Development of fused triazine heterocycles | Cardiotonic agents |
2000–2010 | Introduction of 2-aryl substituents | PDE5 inhibitors (e.g., vardenafil analogs) |
2010–Present | Optimization with methyl/ethoxy groups | Targeted kinase inhibitors |
The strategic incorporation of 2-ethoxyphenyl and 5,7-dimethyl substituents profoundly enhances the bioactivity profile of the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core:
Target Affinity: This group is critical for π-stacking with phenylalanine residues in PDE5 (e.g., Phe463 in human PDE5A1), explaining its prevalence in vardenafil-derived molecules [5] [6].
5,7-Dimethyl Groups:
Table 3: Structure-Activity Relationships of Key Substituents
Substituent | Role in Pharmacodynamics | Role in Pharmacokinetics |
---|---|---|
2-(2-Ethoxyphenyl) | - π-Stacking with aromatic residues | - Reduced CYP3A4 metabolism |
- Hydrogen bonding with glutamine | - Increased plasma protein binding | |
5-Methyl | - Occupation of hydrophobic pocket S1 | - Shielding from C5 oxidation |
7-Methyl | - Van der Waals contacts with leucine | - Enhanced passive diffusion |
The synergistic effect of these substituents is evidenced by the compound’s physicochemical profile: molecular weight 284.31 g/mol (C₁₅H₁₆N₄O₂), solubility in chloroform (>10 mg/mL) and methanol (<1 mg/mL), and solid-state stability at –20°C [2] [3]. These properties make it a versatile scaffold for neurological and cardiovascular applications, aligning with patent disclosures of imidazo[5,1-f][1,2,4]triazines as modulators of cGMP-dependent pathways [6]. Ongoing research explores hybrid derivatives incorporating pyrazole or fluorene systems to broaden their antibacterial and antiviral applications, leveraging the synthetic methodologies established for related heterocycles [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: